![molecular formula C10H11NS B101001 2-丙基苯并[d]噻唑 CAS No. 17229-76-4](/img/structure/B101001.png)

2-丙基苯并[d]噻唑

描述

2-Propylbenzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. These compounds are of interest due to their diverse range of biological activities and their applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

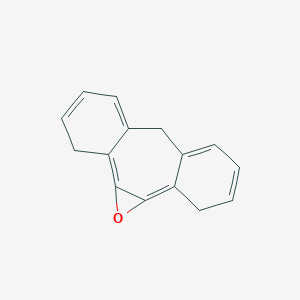

The synthesis of benzothiazole derivatives, including those similar to 2-propylbenzo[d]thiazole, has been extensively studied. For instance, a method for assembling 2-arylbenzothiazoles through oxidative annulation under transition-metal-free conditions has been developed, utilizing aromatic amines, benzaldehydes, and elemental sulfur with DMSO or oxygen as the oxidant . Another approach involves a multicomponent reaction mediated by I2/DMSO for the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives . Additionally, a CuCl-mediated three-component reaction has been used to construct a thiophene-fused polycyclic 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton . These methods highlight the versatility and efficiency of current synthetic strategies for benzothiazole derivatives.

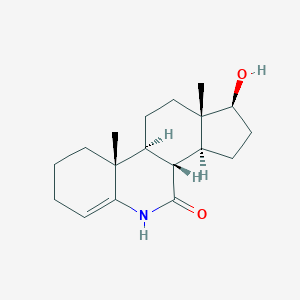

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. For example, the synthesis and characterization of a benzo[d]thiazole derivative were performed using spectroscopic methods and X-ray diffraction, providing detailed insights into the molecular geometry optimized using density functional theory (DFT) . Such studies are crucial for understanding the relationship between structure and function in these compounds.

Chemical Reactions Analysis

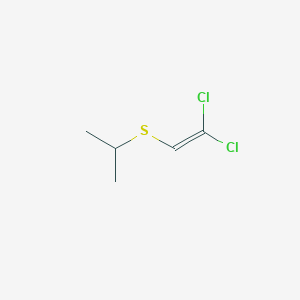

Benzothiazole derivatives can undergo a variety of chemical reactions. A notable example is the regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole, which involves a tandem substrate-assisted C-H iodination and trifluoromethylthiolation, demonstrating the functional group tolerance and regioselectivity of this transformation . Additionally, Rh-catalyzed C-H amidation of 2-arylbenzo[d]thiazoles has been developed, showcasing an efficient and oxidant-free approach to modifying these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring can significantly alter the compound's reactivity and potential applications in drug discovery and radiopharmaceutics . The regioselective functionalization of benzothiazoles, such as trifluoromethylthiolation, can also impact the electronic properties and steric hindrance, which are important for their reactivity and potential use as organic light emitters .

科学研究应用

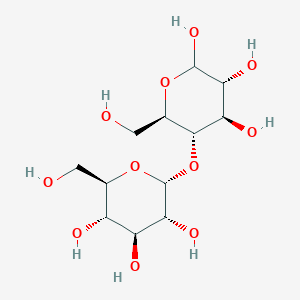

化学和生物学重要性:噻唑类化合物,包括2-丙基苯并[d]噻唑等衍生物,在药物化学中扮演着重要角色。它们存在于天然化合物如维生素B1和合成药物中。它们的应用包括抗菌、抗逆转录病毒、抗真菌、抗组胺和抗甲状腺活性。此外,噻唑衍生物在抗癌治疗方面显示出潜力 (Chhabria et al., 2016)。

合成技术:使用芳香胺、苯甲醛和元素硫开发了合成2-芳基苯并噻唑的高效方法,这与2-丙基苯并[d]噻唑密切相关。这些合成方法具有广泛的官能团容忍性,对于生产具有潜在治疗应用的化合物至关重要 (Che et al., 2017)。

抗癌性能:对噻唑衍生物的研究已经确定了具有显著抗癌活性的化合物。例如,一些噻苯唑衍生的1,2,3-三唑化合物显示出对人类癌细胞系的显著抗增殖活性 (El Bourakadi et al., 2020)。

癌症治疗的分子抑制:对噻唑衍生物进行了研究,发现它们对肿瘤进展中重要的基质金属蛋白酶(MMPs)具有抑制作用。其中一些化合物显示出强效的双重MMP-2/9抑制作用,表明它们在抗癌治疗中的潜力 (Omar et al., 2020)。

抗锥虫药物:对2-氨基苯并[d]噻唑的研究已经导致了发现具有显著抗锥虫活性的化合物,对治疗布鲁氏锥虫和大利什曼原虫感染至关重要 (Linciano et al., 2019)。

抗菌和抗原虫活性:噻唑衍生物,包括与2-丙基苯并[d]噻唑相关的化合物,据报道具有一系列生物活性,包括抗菌、抗真菌、抗原虫和抗肿瘤效果。这些发现突显了噻唑含有分子在药物发现中的潜力 (Borcea et al., 2021)。

属性

IUPAC Name |

2-propyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTBXGSHAYDNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496775 | |

| Record name | 2-Propyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylbenzo[d]thiazole | |

CAS RN |

17229-76-4 | |

| Record name | 2-Propyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl iodide, [14C]](/img/structure/B100923.png)

![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)